N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a chlorophenyl derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the reaction of the intermediate with 4-methylphenyl phenol under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies to understand the interaction of oxadiazole derivatives with biological systems.
Industrial Applications: Potential use in the synthesis of polymers or as intermediates in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chlorophenyl and methylphenyl groups can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide
- N-(2-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide
- 3-(4-chlorophenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide
Uniqueness
N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of both the oxadiazole ring and the specific substitution pattern on the phenyl rings. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-5-7-16(8-6-15)22-26-23(30-27-22)17-9-11-20(12-10-17)29-14-21(28)25-19-4-2-3-18(24)13-19/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
ZILISIPRXQBWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.